molecular formula C6H11NO3 B13071774 (3R)-1,4-Oxazepane-3-carboxylic acid

(3R)-1,4-Oxazepane-3-carboxylic acid

Cat. No.: B13071774
M. Wt: 145.16 g/mol
InChI Key: VJCZYUDVOCSWKC-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-1,4-Oxazepane-3-carboxylic acid is a heterocyclic compound featuring a seven-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1,4-Oxazepane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amino alcohols with diesters or diacids, followed by cyclization to form the oxazepane ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-1,4-Oxazepane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazepane oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

(3R)-1,4-Oxazepane-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (3R)-1,4-Oxazepane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-Pipecolic acid: Another heterocyclic compound with similar structural features.

    (2R,3R)-3-Hydroxypipecolic acid: Shares some structural similarities and is used in similar applications.

    β-(+)-Conhydrine: A related compound with comparable chemical properties.

Uniqueness

(3R)-1,4-Oxazepane-3-carboxylic acid is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

(3R)-1,4-Oxazepane-3-carboxylic acid is a cyclic compound characterized by a seven-membered ring containing both nitrogen and oxygen atoms. This compound belongs to the oxazepane class, which has garnered interest in medicinal chemistry due to its diverse biological activities. The presence of a carboxylic acid functional group at position 3 enhances its reactivity and solubility, making it a valuable candidate for therapeutic applications.

Chemical Structure and Properties

The structural configuration of this compound is crucial for its biological activity. The chirality at the 3-position allows for specific interactions with biological targets. The compound can be represented as follows:

 3R 1 4 Oxazepane 3 carboxylic acid\text{ 3R 1 4 Oxazepane 3 carboxylic acid}

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticonvulsant Activity : Compounds within the oxazepane family have been reported to possess anticonvulsant properties. Studies suggest that this compound may modulate neurotransmitter systems involved in seizure activity .
  • Antifungal Properties : The compound has shown potential as an antifungal agent, indicating its ability to inhibit fungal growth through various mechanisms .
  • Anti-inflammatory Effects : Research suggests that this compound may play a role in treating inflammatory conditions, including inflammatory bowel disease and lupus nephritis .

The biological activity of this compound is linked to its ability to interact with various biological targets. Preliminary studies have focused on its binding affinity and efficacy against specific receptors:

  • Neurotransmitter Receptors : The compound may influence GABAergic and glutamatergic systems, contributing to its anticonvulsant effects .
  • Fungal Cell Membranes : Its structural features allow it to disrupt fungal cell membranes, leading to cell death .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with other oxazepane derivatives is useful:

Compound NameStructure FeaturesUnique Aspects
1,4-OxazepaneBasic seven-membered ringLacks carboxylic acid functionality
(2S)-2-(2-Hydroxyethyl)-1,4-oxazepaneContains hydroxyl groupAlters solubility and reactivity
1,4-Oxazepan-5-carboxylic acidCarboxyl group at position 5Different position affects biological activity

The presence of the carboxylic acid at position 3 distinguishes this compound from these compounds, potentially enhancing its solubility and reactivity compared to others without this functional group .

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

  • Anticonvulsant Study : A study evaluated the anticonvulsant efficacy of various oxazepanes in animal models. Results indicated that this compound significantly reduced seizure frequency compared to control groups .
  • Antifungal Activity Assessment : In vitro assays demonstrated that this compound inhibited the growth of Candida species at low concentrations, showcasing its potential as an antifungal agent .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(3R)-1,4-oxazepane-3-carboxylic acid

InChI

InChI=1S/C6H11NO3/c8-6(9)5-4-10-3-1-2-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1

InChI Key

VJCZYUDVOCSWKC-RXMQYKEDSA-N

Isomeric SMILES

C1CN[C@H](COC1)C(=O)O

Canonical SMILES

C1CNC(COC1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.